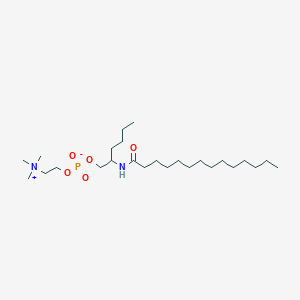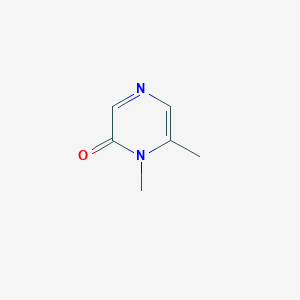
1,6-dimethyl-2(1H)-pyrazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-dimethyl-2(1H)-pyrazinone, also known as piracetam, is a nootropic drug that has been extensively studied for its cognitive enhancing effects. It was first synthesized in the 1960s by the Belgian pharmaceutical company UCB, and has since been used for the treatment of various neurological disorders. In recent years, piracetam has gained popularity among healthy individuals as a cognitive enhancer, leading to increased research into its mechanism of action and potential applications.
Mécanisme D'action
The exact mechanism of action of 1,6-dimethyl-2(1H)-pyrazinone is not fully understood, but it is believed to enhance cognitive function through modulation of neurotransmitter systems in the brain. Piracetam has been shown to increase the density of acetylcholine receptors in the brain, leading to increased cholinergic neurotransmission. It has also been shown to modulate glutamate receptors, leading to increased excitatory neurotransmission.
Effets Biochimiques Et Physiologiques
Piracetam has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase cerebral blood flow, which may contribute to its cognitive enhancing effects. It has also been shown to increase glucose metabolism in the brain, indicating increased neuronal activity. Additionally, 1,6-dimethyl-2(1H)-pyrazinone has been shown to have antioxidant effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
Piracetam has several advantages for use in lab experiments. It is relatively inexpensive and widely available, making it a popular choice for researchers. It also has a low toxicity profile and has been shown to be well-tolerated in humans. However, 1,6-dimethyl-2(1H)-pyrazinone has some limitations for use in lab experiments. It has a short half-life and requires frequent dosing, which can be challenging in some experimental settings. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 1,6-dimethyl-2(1H)-pyrazinone. One area of interest is its potential therapeutic applications in neurological disorders. Further research is needed to fully understand its mechanism of action and to determine its efficacy in clinical settings. Additionally, there is growing interest in the use of 1,6-dimethyl-2(1H)-pyrazinone as a cognitive enhancer in healthy individuals. Future research could explore optimal dosing strategies and potential long-term effects of 1,6-dimethyl-2(1H)-pyrazinone use. Finally, there is a need for further research into the safety and toxicity of 1,6-dimethyl-2(1H)-pyrazinone, particularly with long-term use.
Méthodes De Synthèse
Piracetam is synthesized through the reaction of 2-pyrrolidone with ethyl chloroformate, followed by the addition of dimethylamine. The resulting product is then hydrolyzed to yield 1,6-dimethyl-2(1H)-pyrazinone. This synthesis method has been extensively studied and optimized for high yields and purity.
Applications De Recherche Scientifique
Piracetam has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. It has also been investigated for its cognitive enhancing effects in healthy individuals. The majority of research on 1,6-dimethyl-2(1H)-pyrazinone has been conducted in animal models, but there have also been several clinical trials in humans.
Propriétés
Numéro CAS |
137232-62-3 |
|---|---|
Nom du produit |
1,6-dimethyl-2(1H)-pyrazinone |
Formule moléculaire |
C6H8N2O |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
1,6-dimethylpyrazin-2-one |
InChI |
InChI=1S/C6H8N2O/c1-5-3-7-4-6(9)8(5)2/h3-4H,1-2H3 |
Clé InChI |
MVOFQFRALBXVIA-UHFFFAOYSA-N |
SMILES |
CC1=CN=CC(=O)N1C |
SMILES canonique |
CC1=CN=CC(=O)N1C |
Synonymes |
2(1H)-Pyrazinone,1,6-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



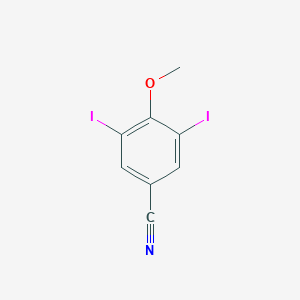
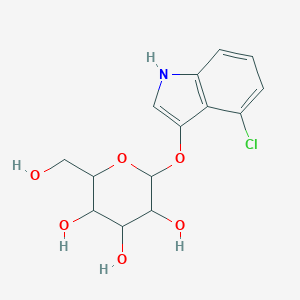
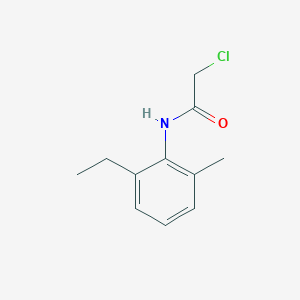
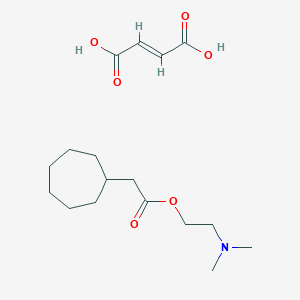
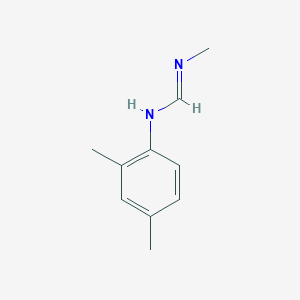
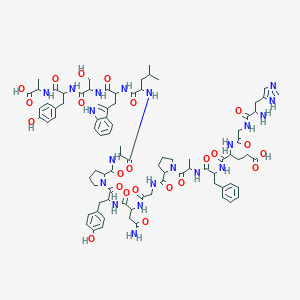
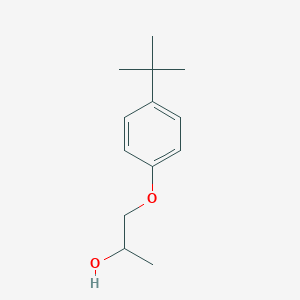
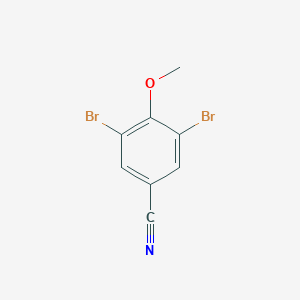

![3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene](/img/structure/B164918.png)

